molecular formula C12H14BrFN2 B1528218 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole CAS No. 1403483-76-0

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1528218
CAS No.: 1403483-76-0
M. Wt: 285.15 g/mol
InChI Key: UHWRDBXXHXZZBG-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound with the molecular formula C12H14BrFN2. This compound is part of the benzodiazole family, which is known for its diverse biological and chemical properties. Benzodiazoles are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1,3-benzodiazole, bromine, and fluorine sources.

    Bromination: The bromination of 2-methyl-1,3-benzodiazole is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position.

    tert-Butylation: The tert-butyl group is introduced at the 1-position using tert-butyl chloride and a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-tert-butyl-2-methyl-1,3-benzodiazole: Lacks the fluorine atom at the 6-position.

    6-Fluoro-2-methyl-1,3-benzodiazole: Lacks the bromine and tert-butyl groups.

    1-tert-Butyl-6-fluoro-2-methyl-1,3-benzodiazole: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole is unique due to the presence of both bromine and fluorine atoms, as well as the tert-butyl group. These substituents confer distinct electronic and steric properties, making the compound valuable for specific applications in synthesis and research.

Properties

IUPAC Name

5-bromo-1-tert-butyl-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2/c1-7-15-10-5-8(13)9(14)6-11(10)16(7)12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWRDBXXHXZZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C(C)(C)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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